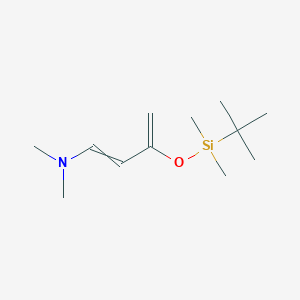

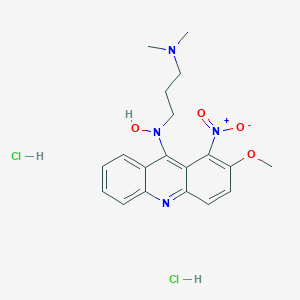

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Overview

Description

Propane is a three-carbon alkane with the molecular formula C₃H₈. It is a colorless, odorless gas at standard temperature and pressure, but it can be compressed into a transportable liquid. Propane is a by-product of natural gas processing and petroleum refining. It is commonly used as a fuel in domestic and industrial applications, as well as in low-emissions public transportation .

Scientific Research Applications

Propane has various applications in scientific research:

Biology: Propane is used in gas chromatography as a carrier gas.

Medicine: Propane is used in the synthesis of pharmaceuticals.

Industry: Propane is widely used as a fuel for heating, cooking, and in internal combustion engines.

Safety and Hazards

This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .

Mechanism of Action

- The primary target of this compound is not well-documented in the literature. However, it is commonly used in proteomics research . Further studies are needed to identify specific protein targets and their roles.

Target of Action

Mode of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Decarboxylation of Butanoic Acid: This method involves heating butanoic acid with soda lime (a mixture of sodium hydroxide and calcium oxide) to produce propane.

Hydrogenation of Propene: Propene can be hydrogenated in the presence of a catalyst such as platinum or palladium to produce propane.

Industrial Production Methods:

Natural Gas Processing: Propane is separated from other hydrocarbons during the processing of natural gas.

Petroleum Refining: Propane is also obtained as a by-product during the refining of crude oil.

Chemical Reactions Analysis

Types of Reactions:

-

Combustion: Propane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water:

C3H8+5O2→3CO2+4H2O+heat

Incomplete combustion can produce carbon monoxide and soot .

-

Halogenation: Propane reacts with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated products like 1-chloropropane and 2-chloropropane.

Common Reagents and Conditions:

Oxygen: Used in combustion reactions.

Halogens (Chlorine, Bromine): Used in halogenation reactions.

Catalysts (Platinum, Palladium): Used in hydrogenation reactions.

Major Products:

Carbon Dioxide and Water: From combustion.

Halogenated Propanes: From halogenation reactions.

Comparison with Similar Compounds

Methane (CH₄): A one-carbon alkane, also used as a fuel.

Ethane (C₂H₆): A two-carbon alkane, used as a feedstock for ethylene production.

Butane (C₄H₁₀): A four-carbon alkane, used as a fuel and in the production of synthetic rubber.

Uniqueness of Propane:

Energy Density: Propane has a higher gravimetric energy density compared to methane and ethane, making it a more efficient fuel.

Versatility: Propane can be easily liquefied and transported, which is not as feasible with methane.

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKABIMFIKUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401644 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194233-66-4 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)

![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)